2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one
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Overview
Description
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one is a quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to yield the quinazolinone structure. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the side chains, leading to different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinoxaline: This compound has a similar structure but features a quinoxaline core instead of a quinazolinone core.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Another quinazolinone derivative with different substituents, showing varied biological activities.
Uniqueness
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with a 2-chloro group and a 3-[2-(3,4-dimethoxyphenyl)ethyl] side chain makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-21-17(22)13-5-3-4-6-14(13)20-18(21)19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAESNDDWSRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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